[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol
Description
[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring
Properties
IUPAC Name |
[2-(4-chlorophenyl)pyrimidin-5-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-3-1-9(2-4-10)11-13-5-8(7-15)6-14-11/h1-6,15H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGHFYIMQNLWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Chlorophenyl)pyrimidin-5-yl]methanol typically involves the reaction of 4-chlorobenzaldehyde with pyrimidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-chlorophenyl)pyrimidin-5-yl ketone or aldehyde.
Reduction: Formation of 2-(4-chlorophenyl)pyrimidin-5-yl alcohol or amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Biology: The compound is used in biochemical assays to study enzyme kinetics and interactions with biological macromolecules.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Industry: The compound may be used as an intermediate in the synthesis of other valuable chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [2-(4-Chlorophenyl)pyrimidin-5-yl]methanol depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in critical biological processes. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)pyrimidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
2-(4-Bromophenyl)pyrimidin-5-yl]methanol: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
2-(4-Methylphenyl)pyrimidin-5-yl]methanol: Contains a methyl group instead of chlorine, potentially altering its biological activity and chemical behavior.
Uniqueness
[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol is unique due to the presence of both the chlorophenyl and pyrimidinyl groups, which confer specific chemical and biological properties. The hydroxyl group also provides additional sites for chemical modification, making it a versatile compound for various applications.
Biological Activity
[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a 4-chlorophenyl group and a hydroxymethyl group. This structure is significant as it contributes to the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to pyrimidine derivatives. For instance, a series of pyrimidine-based compounds were synthesized and evaluated against various cancer cell lines, including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers. The results indicated that many of these compounds exhibited potent activity, with IC50 values ranging from µM to µM, demonstrating their potential as anticancer agents .
Case Study: Structure-Activity Relationship
A specific study examined the structure-activity relationship (SAR) of pyrimidine derivatives, revealing that modifications at the 4-position significantly influenced anticancer activity. Compounds with electron-withdrawing groups at this position showed enhanced potency against MCF-7 cells, suggesting that this compound could exhibit similar properties due to its structural features .
Antimicrobial Activity
The antimicrobial activity of pyrimidine derivatives has also been well-documented. Several studies have reported that compounds with similar structures demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from µg/mL to µg/mL .
Enzyme Inhibition
Enzyme inhibition studies have shown that pyrimidine derivatives can act as effective inhibitors of various enzymes, including dihydroorotate dehydrogenase (DHODH). In vitro assays indicated that certain derivatives inhibited DHODH more effectively than known inhibitors like brequinar and teriflunomide, making them promising candidates for further development in immunosuppressive therapies .
Data Summary
Q & A
Q. What are the recommended synthetic routes for [2-(4-Chlorophenyl)pyrimidin-5-yl]methanol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: Start with a pyrimidine core (e.g., 2-chloro-5-methylpyrimidine).
- Step 2: Introduce the 4-chlorophenyl group via Suzuki-Miyaura coupling using Pd catalysts .
- Step 3: Hydroxymethylation at the 5-position using formaldehyde under basic conditions (e.g., NaOH) .
Key Variables: - Temperature: Higher temperatures (>80°C) improve coupling efficiency but may degrade sensitive intermediates.
- Solvent: Methanol or THF is preferred for hydroxymethylation to stabilize intermediates .
Yield Optimization: - Purification via column chromatography (silica gel, CHCl:MeOH 9.5:0.5) achieves >85% purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR:
- H NMR: Peaks at δ 8.5–8.7 ppm (pyrimidine protons), δ 4.7–5.0 ppm (hydroxymethyl group) .
- C NMR: Signals at ~160 ppm (C=N), ~60 ppm (CHOH) .
- Mass Spectrometry:
- ESI-MS: Expected [M+H] at m/z 237.6 (CHClNO) .
- X-ray Crystallography:
Q. How should researchers handle safety and waste disposal for this compound?
Methodological Answer:
- Safety:
- Waste Management:
Advanced Research Questions
Q. How do electronic properties of this compound influence its reactivity in catalytic systems?
Methodological Answer:
- Computational Analysis:
- Experimental Validation:
Q. What noncovalent interactions dominate in supramolecular assemblies of this compound?
Methodological Answer:
Q. How does structural modification at the 4-chlorophenyl position affect biological activity?
Methodological Answer:
- Case Study vs. Fenarimol:
- SAR Insights:
Q. How can researchers resolve contradictions in reported solubility data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
